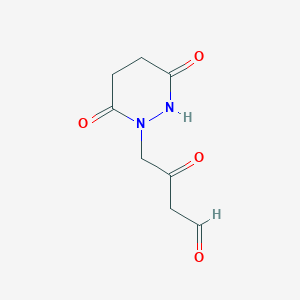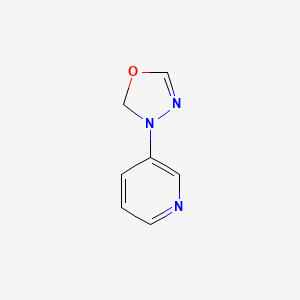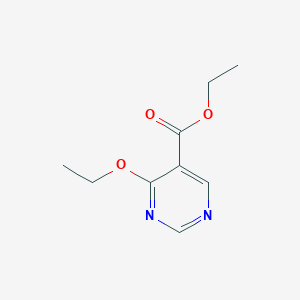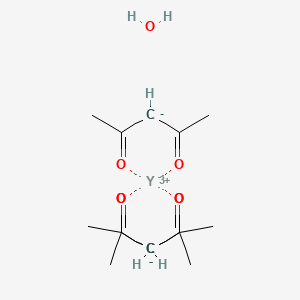
4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal is a complex organic compound that features a pyridazine ring fused with a butanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal typically involves multi-step organic reactions. One possible route could involve the cyclization of a suitable precursor to form the pyridazine ring, followed by functionalization to introduce the oxobutanal group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness and safety. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal can undergo various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals.
作用機序
The mechanism of action of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal might include other pyridazine derivatives and oxobutanal-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C8H10N2O4 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC名 |
4-(3,6-dioxodiazinan-1-yl)-3-oxobutanal |
InChI |
InChI=1S/C8H10N2O4/c11-4-3-6(12)5-10-8(14)2-1-7(13)9-10/h4H,1-3,5H2,(H,9,13) |
InChIキー |
HKYOFJSEUSOMSB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(NC1=O)CC(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)









![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)
